Z-Lys(Boc)-OH

描述

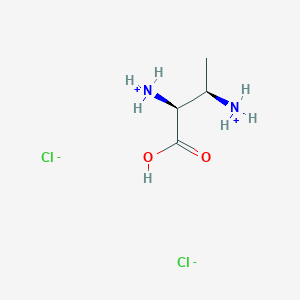

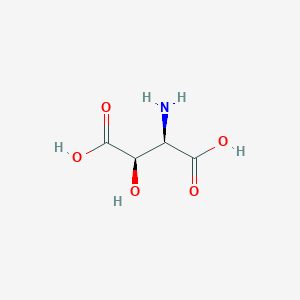

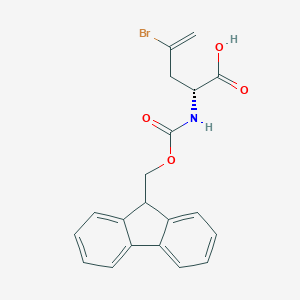

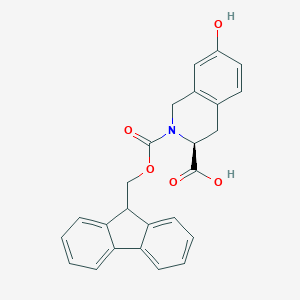

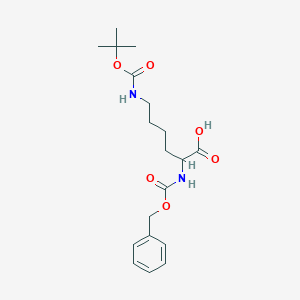

IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, also known as IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.

The exact mass of the compound IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽合成

Z-Lys(Boc)-OH 在肽合成中被广泛使用。Boc (叔丁氧羰基) 基团用作胺的保护基团,尤其是在肽合成中。它通过保护胺官能团直到所需肽序列组装完毕来防止不必要的副反应。 合成后,Boc 基团可以在酸性条件下被移除,而不会影响肽结构的其余部分 .

药物化学

在药物化学中,this compound 用于创建各种药物分子。其保护的胺基团允许选择性反应,这对于复杂药物的开发至关重要。 该化合物可以被掺入更大的药物分子中,以改善药代动力学性质,或用作前药设计中的连接体 .

材料科学

源自 this compound 的叔丁氧羰基保护的氨基酸离子液体在材料科学中具有潜在的应用。 由于其独特的物理化学性质,这些离子液体可以用作聚合物和其他先进材料合成中的溶剂或催化剂 .

生物偶联

This compound 在生物偶联技术中很有价值,它被用于将各种生物分子连接到表面或彼此连接。 保护的赖氨酸可以用来将抗体、药物或荧光标记物连接到其他生物实体,增强它们的检测或治疗能力 .

蛋白质组学

在蛋白质组学中,this compound 可用于制备用于质谱分析的样品。 Boc 基团可以在酶促消化过程中保护赖氨酸残基,从而更有效地针对性分析蛋白质结构和功能 .

农业化学

This compound 等保护的氨基酸在农业化学中也有应用。它们可以用来合成除草剂、杀虫剂或植物生长调节剂。 保护策略允许活性化合物的控制释放,提高功效并减少对环境的影响 .

作用机制

Target of Action

Z-Lys(Boc)-OH, also known as U46QW6RWL4 or IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, is a modified amino acid that is primarily used in the synthesis of polypeptides . Its primary targets are the enzymes involved in peptide bond formation, such as those found in ribosomes or in the active sites of proteases .

Mode of Action

This compound interacts with its targets by being incorporated into the growing peptide chain during protein synthesis . The presence of the Boc (tert-butoxycarbonyl) group protects the amino group of the lysine residue, preventing it from reacting prematurely during the synthesis process . Once the protein synthesis is complete, the Boc group can be removed to reveal the native lysine residue .

Biochemical Pathways

The incorporation of this compound into a peptide chain can affect various biochemical pathways depending on the nature of the synthesized protein . For instance, if the synthesized protein is an enzyme, it could alter metabolic pathways. If it’s a signaling molecule, it could affect cell communication pathways .

Pharmacokinetics

As a synthetic amino acid, the pharmacokinetics of this compound would largely depend on how it’s administered and the specific biochemical context in which it’s used . In general, amino acids are well-absorbed in the gastrointestinal tract and widely distributed throughout the body . The presence of the boc group may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of this compound action is the synthesis of proteins with specific properties . By using this compound, researchers can control the composition of the synthesized proteins, allowing for the creation of proteins with desired characteristics . The exact molecular and cellular effects would depend on the nature of the synthesized protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of protein synthesis . Additionally, the presence of other reactive species in the environment could potentially interfere with the Boc-protected amino acid .

生化分析

Biochemical Properties

Z-Lys(Boc)-OH has been found to be a substrate for the enzyme Lys-Gingipain . This enzyme is a major cysteine proteinase produced by the oral anaerobic bacterium Porphyromonas gingivalis, and has been implicated as a major pathogen in the development and progression of advanced adult periodontitis . The optimal pH for the enzyme’s activity with this compound as a substrate was found to be around 8.0 .

Cellular Effects

This compound has been used in the synthesis of star poly(L-lysine) (PLL) homo- and copolymers, which have shown excellent antimicrobial activity and improved biocompatibility . These polymers exhibited low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for specific enzymes. For instance, in the case of Lys-Gingipain, the enzyme cleaves the this compound substrate, contributing to its proteolytic activity . This activity is believed to be a major virulence factor in the progression of periodontitis .

Temporal Effects in Laboratory Settings

It has been used in the rapid synthesis of star PLL homo- and copolymers within 50 minutes , indicating its stability and reactivity in these conditions.

Transport and Distribution

The presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications .

属性

IUPAC Name |

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSBKEOCHROEGX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178589 | |

| Record name | IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-60-8 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-α-Benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46QW6RWL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is Z-Lys(Boc)-OH important in peptide synthesis?

A1: this compound is a protected form of the amino acid lysine. This means specific chemical groups within lysine are temporarily blocked. This is crucial in peptide synthesis because it allows for the controlled, step-by-step addition of amino acids in a desired sequence. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups specifically protect the alpha-amino and epsilon-amino groups of lysine, respectively. These protecting groups can be removed selectively under specific conditions, allowing for further chemical reactions at those sites [, , ].

Q2: What are the challenges associated with synthesizing this compound?

A2: Previous methods for synthesizing this compound often resulted in low and inconsistent yields []. Researchers have reported difficulties in achieving reproducible results using existing protocols. Additionally, some methods employed hazardous reagents, raising safety concerns []. This necessitates the development of improved synthetic routes that are efficient, reliable, and utilize less hazardous reagents.

Q3: Are there any improved methods for synthesizing this compound?

A3: Yes, researchers have developed improved synthetic strategies for this compound. One approach involves a multistep process that begins with protecting the alpha-amino and carboxy groups of lysine with 9-BBN. Subsequently, the epsilon-amino group is protected with (Boc)2O, followed by orthogonal protection with the Z group. This method has shown promising results, achieving overall yields of 78% []. These improvements address the limitations of previous methods, offering a more efficient and reliable approach to obtaining this valuable compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。